3-Bromo-5-chlorobenzofuran
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Overview
Description
3-Bromo-5-chlorobenzofuran is a heterocyclic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and chlorine substituents on the benzofuran ring enhances its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chlorobenzofuran typically involves the bromination and chlorination of benzofuran derivatives. One common method starts with the bromination of 2-hydroxybenzaldehyde to form 5-bromo-2-hydroxybenzaldehyde. This intermediate is then subjected to cyclization reactions to form the benzofuran ring, followed by chlorination to introduce the chlorine substituent at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chlorobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The benzofuran ring can undergo oxidation to form quinones or reduction to form dihydrobenzofurans.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted benzofurans.
Oxidation Products: Quinones.
Reduction Products: Dihydrobenzofurans.
Scientific Research Applications
3-Bromo-5-chlorobenzofuran has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chlorobenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine substituents can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 3-Bromo-5-fluorobenzofuran
- 3-Bromo-5-iodobenzofuran
- 3-Chloro-5-bromobenzofuran
Uniqueness: 3-Bromo-5-chlorobenzofuran is unique due to the specific combination of bromine and chlorine substituents, which imparts distinct reactivity and biological activity compared to other halogenated benzofurans. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H4BrClO |
---|---|
Molecular Weight |
231.47 g/mol |
IUPAC Name |
3-bromo-5-chloro-1-benzofuran |
InChI |
InChI=1S/C8H4BrClO/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H |
InChI Key |
COGXMMSJMPDDBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CO2)Br |
Origin of Product |
United States |
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